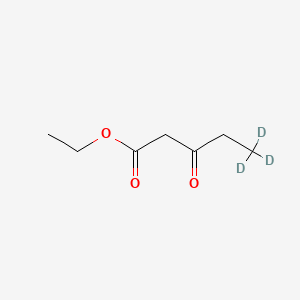![molecular formula C13H15ClO5S B583807 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE CAS No. 154750-28-4](/img/new.no-structure.jpg)
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE is an organic compound with a complex structure that includes a furanone ring, a chlorobenzene sulfonyloxymethyl group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethyl-2[3H]-furanone with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene sulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furanone ring can be oxidized to form corresponding lactones or reduced to dihydrofuran derivatives.
Hydrolysis: The sulfonyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution Products: Amino or thio derivatives.
Oxidation Products: Lactones.
Reduction Products: Dihydrofuran derivatives.
Hydrolysis Products: Sulfonic acids.
Scientific Research Applications
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyloxy group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE involves its ability to undergo nucleophilic substitution reactions. The sulfonyloxy group acts as a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays .
Comparison with Similar Compounds
Similar Compounds
- 3-(BROMOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- 3-(IODOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- 3-(METHYLBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
Uniqueness
The uniqueness of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE lies in its specific reactivity profile and the stability of the chlorobenzene sulfonyloxy group. Compared to its bromine and iodine analogs, the chlorine derivative is more stable and less prone to side reactions, making it a preferred choice in many synthetic applications .
Properties
CAS No. |
154750-28-4 |
|---|---|
Molecular Formula |
C13H15ClO5S |
Molecular Weight |
318.77 g/mol |
IUPAC Name |
[chloro-(5,5-dimethyl-2-oxooxolan-3-yl)methyl] benzenesulfonate |
InChI |
InChI=1S/C13H15ClO5S/c1-13(2)8-10(12(15)18-13)11(14)19-20(16,17)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
WMAVEBCBUZQWHT-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C |
Canonical SMILES |
CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C |
Synonyms |
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


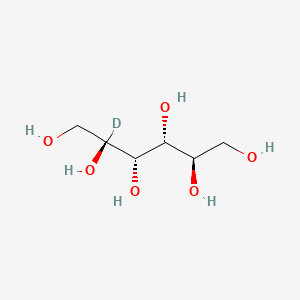
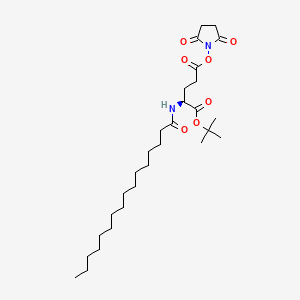
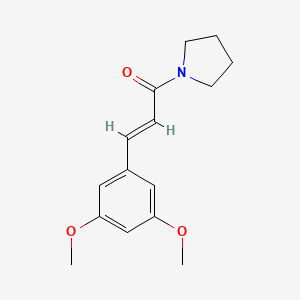
![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
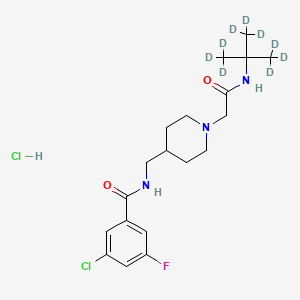
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)
